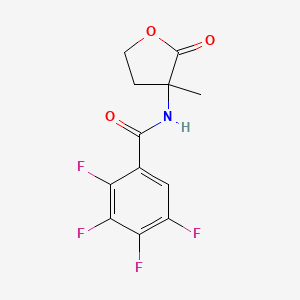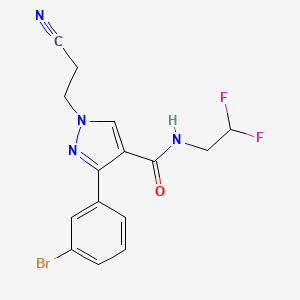![molecular formula C17H22ClN5O B6969801 (3-Chloropyridin-4-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6969801.png)
(3-Chloropyridin-4-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloropyridin-4-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone is a complex organic compound that features a combination of pyridine, pyrazole, and diazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyridin-4-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Moiety: Starting from 3-chloropyridine, the compound is functionalized to introduce the desired substituents.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine and an appropriate diketone.
Formation of the Diazepane Ring: The diazepane ring is constructed through cyclization reactions involving diamines and appropriate carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyridine, pyrazole, and diazepane moieties using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloropyridin-4-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(3-Chloropyridin-4-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloropyridin-4-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
- 1,3,4-Oxadiazole Derivatives with Pyrazole Moieties
Uniqueness
(3-Chloropyridin-4-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone is unique due to its specific combination of pyridine, pyrazole, and diazepane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3-chloropyridin-4-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O/c1-2-23-13-14(10-20-23)12-21-6-3-7-22(9-8-21)17(24)15-4-5-19-11-16(15)18/h4-5,10-11,13H,2-3,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDUBOMGTBMQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCCN(CC2)C(=O)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B6969729.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide](/img/structure/B6969741.png)
![N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methylsulfonylacetamide](/img/structure/B6969745.png)
![2-[2-(5-ethylfuran-2-yl)-4-methylpiperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B6969755.png)
![3-[3-Methyl-4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6969762.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6969763.png)
![2-cyclopropyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrimidine-4-carboxamide](/img/structure/B6969781.png)
![3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6969784.png)
![(3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6969789.png)
![Isoquinolin-5-yl-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6969797.png)
![3-[3-Methyl-4-[3-(1,3-thiazol-2-yl)propanoyl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6969828.png)
![2-Butyl-5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]isoindole-1,3-dione](/img/structure/B6969835.png)

